4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole
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Overview
Description
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazoles. This compound is characterized by its unique structure, which includes bromine, fluorine, and thiophene groups. It is primarily used in the field of organic electronics and materials science due to its excellent electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole typically involves multiple steps. One common method starts with the bromination of commercially available thiophene derivatives. The brominated thiophene is then coupled with benzo[c][1,2,5]thiadiazole under palladium-catalyzed conditions. The reaction is usually carried out in an anhydrous and oxygen-free environment to prevent any side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
N-Bromosuccinimide (NBS): Used for bromination.
Anhydrous Solvents: Such as toluene, to maintain an oxygen-free environment.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various polymeric materials with enhanced electronic properties .
Scientific Research Applications
4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole has several scientific research applications:
Organic Electronics: Used in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).
Materials Science: Employed in the synthesis of conjugated polymers for electronic applications.
Biological Imaging: Utilized in near-infrared (NIR) fluorescence imaging due to its unique optical properties
Mechanism of Action
The mechanism of action of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole involves its interaction with electronic and optical systems. The compound’s structure allows it to absorb and emit light in the NIR region, making it suitable for imaging applications. Its electronic properties are attributed to the conjugated system formed by the thiophene and benzo[c][1,2,5]thiadiazole units .
Comparison with Similar Compounds
Similar Compounds
- 4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,7-Bis(5-bromo-3-(2-ethylhexyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 4,6-Bis(5-bromo-2-thienyl)thieno[3,4-c][1,2,5]thiadiazole
Uniqueness
The uniqueness of 4,7-Bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole lies in its specific combination of bromine, fluorine, and thiophene groups, which impart distinct electronic and optical properties. This makes it particularly valuable in advanced materials research and applications .
Properties
CAS No. |
1504626-07-6 |
---|---|
Molecular Formula |
C54H84Br2F2N2S3 |
Molecular Weight |
1055.3 g/mol |
IUPAC Name |
4,7-bis[5-bromo-4-(2-octyldodecyl)thiophen-2-yl]-5,6-difluoro-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C54H84Br2F2N2S3/c1-5-9-13-17-21-23-27-31-35-41(33-29-25-19-15-11-7-3)37-43-39-45(61-53(43)55)47-49(57)50(58)48(52-51(47)59-63-60-52)46-40-44(54(56)62-46)38-42(34-30-26-20-16-12-8-4)36-32-28-24-22-18-14-10-6-2/h39-42H,5-38H2,1-4H3 |
InChI Key |
JQZMVPSWTHIPKG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CC1=C(SC(=C1)C2=C(C(=C(C3=NSN=C23)C4=CC(=C(S4)Br)CC(CCCCCCCC)CCCCCCCCCC)F)F)Br |
Origin of Product |
United States |
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